REACTION_CXSMILES
|
[C:1]([CH:4]([CH2:10][CH2:11][C:12]1[CH:17]=[CH:16][C:15]([N+:18]([O-:20])=[O:19])=[CH:14][CH:13]=1)C(OCC)=O)(=[O:3])[CH3:2].Cl>C1COCC1>[N+:18]([C:15]1[CH:14]=[CH:13][C:12]([CH2:11][CH2:10][CH2:4][C:1](=[O:3])[CH3:2])=[CH:17][CH:16]=1)([O-:20])=[O:19]
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Name
|
α-acetyl-4-nitrobenzenebutanoic acid, ethyl ester
|
Quantity
|
22.3 g
|
Type
|
reactant
|
Smiles
|
C(C)(=O)C(C(=O)OCC)CCC1=CC=C(C=C1)[N+](=O)[O-]
|
Name
|
|
Quantity
|
500 mL
|
Type
|
solvent
|
Smiles
|
C1CCOC1
|
Name
|
|
Quantity
|
250 mL
|
Type
|
reactant
|
Smiles
|
Cl
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
refluxed overnight
|
Duration
|
8 (± 8) h
|
Type
|
TEMPERATURE
|
Details
|
The reaction mixture was cooled
|
Type
|
CUSTOM
|
Details
|
evaporated to dryness under reduced pressure
|
Type
|
ADDITION
|
Details
|
The residue was diluted with water
|
Type
|
EXTRACTION
|
Details
|
extracted three times with diethyl ether
|
Type
|
CUSTOM
|
Details
|
The organic extracts were separated
|
Type
|
WASH
|
Details
|
washed twice with 1N sodium hydroxide, three times with water and once with a saturated sodium chloride solution
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
The organic solution was dried over anhydrous sodium sulfate
|
Type
|
CUSTOM
|
Details
|
evaporated under reduced pressure
|
Type
|
DISTILLATION
|
Details
|
The residue was distilled
|
Type
|
CUSTOM
|
Details
|
to remove the 4-chlorobutanol
|
Type
|
DISTILLATION
|
Details
|
The residue of this distillate was then further distilled through a 6 inch
|
Name
|
|
Type
|
product
|
Smiles
|
[N+](=O)([O-])C1=CC=C(C=C1)CCCC(C)=O
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 6.681 g | |
YIELD: CALCULATEDPERCENTYIELD | 40.3% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |